molecular formula C13H17NO5 B182417 t-Butyl 3-methoxy-4-nitrophenylacetate CAS No. 181518-01-4

t-Butyl 3-methoxy-4-nitrophenylacetate

Cat. No.: B182417
CAS No.: 181518-01-4
M. Wt: 267.28 g/mol
InChI Key: HHKXDAKAQJSFAT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the target compound and its derivatives requires precise identification of the substitution patterns and functional groups present. Based on the available chemical literature, the most closely related characterized compound is tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate, which carries the IUPAC name tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate. This compound features a molecular formula of C₁₄H₁₆N₂O₅ and represents a cyano-substituted derivative of the target acetate structure.

The structural analysis reveals that tert-butyl 3-methoxy-4-nitrobenzoate, with CAS registry number 123330-91-6, represents the benzoate analog of the acetate series. This compound carries the systematic IUPAC name tert-butyl 3-methoxy-4-nitrobenzoate and possesses a molecular formula of C₁₂H₁₅NO₅. The structural difference between the benzoate and acetate forms lies in the presence of an additional methylene group (-CH₂-) in the acetate structure, which creates a more flexible linkage between the aromatic ring and the ester functionality.

The parent acid form, (3-methoxy-4-nitrophenyl)acetic acid, has been well-characterized with CAS registry number 5803-22-5 and molecular formula C₉H₉NO₅. This carboxylic acid serves as the precursor for various ester derivatives, including the t-butyl ester that forms the focus of this study. The systematic nomenclature follows the pattern of identifying the substitution positions on the benzene ring, with the methoxy group occupying the 3-position and the nitro group at the 4-position relative to the acetic acid side chain.

Properties

CAS No.

181518-01-4

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

tert-butyl 2-(3-methoxy-4-nitrophenyl)acetate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)8-9-5-6-10(14(16)17)11(7-9)18-4/h5-7H,8H2,1-4H3

InChI Key

HHKXDAKAQJSFAT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC

Synonyms

Benzeneacetic acid, 3-Methoxy-4-nitro-, 1,1-diMethylethyl ester

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

t-Butyl 3-methoxy-4-nitrophenylacetate serves as a versatile building block in the synthesis of biologically active compounds. Its nitro and methoxy groups are crucial for introducing functional diversity into the resulting molecules, enhancing their biological activity. For instance, it can be used to synthesize derivatives that exhibit anticancer properties, as indicated by research demonstrating that compounds derived from similar nitrophenyl structures show cytotoxic effects against various cancer cell lines .

1.2. Antioxidant Properties

Nitro-containing compounds often exhibit antioxidant activities, which are beneficial in pharmaceutical formulations aimed at preventing oxidative stress-related diseases. Studies have shown that derivatives of nitrophenylacetates can act as effective antioxidants, thereby protecting cells from oxidative damage .

Organic Synthesis Applications

2.1. Reaction Mechanisms

This compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, making it an essential intermediate in organic synthesis. The presence of both the tert-butyl and nitrophenyl groups allows for regioselective reactions that can lead to complex molecular architectures .

2.2. Case Studies in Synthesis

In a notable study, researchers utilized this compound to synthesize new classes of isoquinoline derivatives through cyclocondensation reactions. These new compounds exhibited significant biological activities, including moderate to strong cytotoxicity against pancreatic and lung cancer cell lines . The synthetic pathway included the formation of various intermediates, showcasing the compound's utility as a precursor in multi-step synthesis.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Description Example Compounds Biological Activity
PharmaceuticalsBuilding block for bioactive compoundsIsoquinoline derivativesAnticancer activity
Organic SynthesisIntermediate in chemical reactionsNitro derivativesAntioxidant properties
Compound IC50 (μM) Cell Line Activity Type
Compound 5h25.9PACA2 (Pancreatic)Cytotoxic
Compound 6b34.9A549 (Lung carcinoma)Cytotoxic

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound can be compared to other aryl acetates with variations in substituents or ester groups. Key analogues include:

Compound Substituents Ester Group Molecular Weight (g/mol) Key Properties
t-Butyl 3-methoxy-4-nitrophenylacetate 3-OCH₃, 4-NO₂ t-Butyl ~281.3 (estimated) High steric bulk, moderate solubility in apolar solvents, thermal stability
Methyl 3-methoxy-4-nitrophenylacetate 3-OCH₃, 4-NO₂ Methyl ~241.2 Higher polarity, lower thermal stability, faster hydrolysis
t-Butyl 4-nitro-3-ethoxyphenylacetate 4-NO₂, 3-OCH₂CH₃ t-Butyl ~295.3 Increased lipophilicity, slower reaction kinetics due to larger ethoxy group
Ethyl 3-methoxy-4-aminophenylacetate 3-OCH₃, 4-NH₂ Ethyl ~225.2 Reduced stability (amine oxidation risk), higher solubility in polar solvents

Key Observations :

  • The tert-butyl ester in the target compound enhances steric hindrance, reducing susceptibility to nucleophilic attack compared to methyl or ethyl esters.
  • The nitro group at the 4-position increases electron-withdrawing effects, stabilizing the aromatic ring but reducing solubility in polar solvents compared to amino-substituted analogues.
  • Methoxy vs. Ethoxy : Replacing methoxy with ethoxy (as in the third analogue) increases lipophilicity but may hinder crystallization .

Analytical Differentiation

Analytical techniques such as NMR, GC/MS, and FTIR (as described in for a structurally distinct compound ) can differentiate the target compound from analogues:

  • NMR : The tert-butyl group produces a distinctive singlet at ~1.4 ppm (9H), absent in methyl/ethyl esters. Methoxy and nitro substituents cause predictable aromatic proton splitting patterns.
  • GC/MS: The molecular ion peak at m/z ~281 and fragments corresponding to tert-butyl loss (m/z 225) are diagnostic.
  • FTIR : Strong nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are key identifiers.

Preparation Methods

CDI-Mediated Acylation and Grignard Reagent Integration

A prominent method involves activating carboxylic acid derivatives using N,N'-carbonyldiimidazole (CDI), followed by nucleophilic acyl substitution. In the synthesis of tert-butyl 4-methoxy-3-oxobutyrate, methoxyacetic acid reacts with CDI in tetrahydrofuran (THF) at 0–20°C to form an acyl imidazole intermediate. Subsequent treatment with mono-tert-butyl malonate and an isopropyl Grignard reagent yields the target ester via magnesium salt formation.

Key Data:

  • Solvent: Tetrahydrofuran (optimal) or 2-methyltetrahydrofuran.

  • Molar Ratios: Methoxyacetic acid : CDI : mono-tert-butyl malonate = 10 : 11 : 1.

  • Yield: 80% after 18 hours at 20°C.

This route avoids explosive reagents and enables large-scale production due to mild conditions. Adapting this protocol for this compound would require substituting malonate with 3-methoxy-4-nitrophenylacetic acid, though nitro-group stability under Grignard conditions warrants further study.

Enzymatic Esterification Using Immobilized Lipases

Lipase-catalyzed esterification offers an eco-friendly alternative. For 4-nitrophenyl acetate synthesis, Bacillus coagulans lipase immobilized on a molecular sieve achieved 90% conversion in n-heptane at 65°C. Applying this to this compound would involve reacting 3-methoxy-4-nitrophenylacetic acid with tert-butanol in anhydrous solvents.

Optimization Insights:

  • Solvent Choice: n-Heptane outperforms longer-chain alkanes.

  • Temperature: 65°C balances enzyme activity and substrate solubility.

  • Reusability: 58% activity retained after five cycles.

While enzymatic methods reduce byproducts, the steric bulk of the tert-butyl group may hinder lipase accessibility, necessitating substrate engineering.

Regioselective Nitration of Methoxy-Substituted Precursors

Introducing the nitro group at the para position relative to methoxy demands careful nitration conditions. For tert-butyl 3-methoxy-4-nitrobenzoate, nitration likely occurs after methoxy and tert-butyl group installation to direct electrophilic attack. A mixed acid (HNO3/H2SO4) system at 0–5°C could achieve regioselectivity, though over-nitration risks exist.

Considerations:

  • Protecting Groups: tert-Butyl esters resist acidic nitration conditions better than methyl esters.

  • Temperature Control: Below 5°C minimizes polysubstitution.

Post-nitration, esterification with acetic acid derivatives would complete the synthesis, though competing hydrolysis requires anhydrous conditions.

Reaction Optimization and Condition Analysis

Solvent and Temperature Effects

Tetrahydrofuran (THF): Preferred for CDI-mediated reactions due to its polarity and ability to stabilize Grignard intermediates. Alternatives like 2-methyltetrahydrofuran offer similar benefits with higher boiling points.

n-Heptane: Optimal for lipase-catalyzed reactions, enhancing enzyme stability and substrate partitioning.

Low-Temperature Nitration: Critical for regioselectivity; yields drop by 15–20% at temperatures above 10°C.

Catalytic and Stoichiometric Considerations

  • CDI Stoichiometry: A 10% excess of CDI ensures complete acyl imidazole formation.

  • Grignard Reagent Loading: A 2:1 molar ratio of isopropyl Grignard to malonate prevents di-adduct formation.

  • Enzyme Loading: 55 IU/mg lipase achieves 90% conversion in 3 hours.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm.

  • 13C NMR: The carbonyl carbon of the acetate moiety is observed at δ 170–175 ppm.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves nitro- and methoxy-substituted isomers, with retention times varying by 1.2–1.5 minutes.

Industrial Applications and Scalability Challenges

Large-Scale CDI-Grignard Synthesis

The CDI route’s compatibility with continuous flow reactors enables kilogram-scale production. However, CDI’s moisture sensitivity necessitates inert atmospheres, increasing infrastructure costs.

Enzymatic Process Economics

While immobilized lipases reduce catalyst costs, substrate solubility limitations in nonpolar solvents restrict throughput .

Q & A

Q. Advanced Research Focus

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, simulate nitration pathways to predict regioselectivity (e.g., para vs. meta substitution) .
  • Solvent Effects : Polarizable continuum models (PCM) can assess solvent interactions (e.g., dielectric constant of acetonitrile vs. toluene) influencing reaction rates .
  • Kinetic Isotope Effects (KIE) : Computational KIE analysis helps distinguish between concerted and stepwise mechanisms in esterification or nitration .

How should researchers address discrepancies between theoretical predictions and experimental outcomes in the synthesis of this compound?

Q. Advanced Research Focus

Validation of Computational Models : Cross-check DFT-predicted activation energies with experimental Arrhenius plots.

Byproduct Analysis : Use LC-MS to identify unanticipated products (e.g., over-nitrated derivatives) and refine computational models to include these pathways .

Feedback Loops : Integrate experimental data (e.g., reaction yields, impurity profiles) into machine learning algorithms to iteratively improve computational predictions .

What methodologies are recommended for studying the stability and degradation pathways of this compound under varying environmental conditions?

Q. Advanced Research Focus

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS/MS for nitro group reduction or ester hydrolysis .
  • Surface Reactivity Studies : Use XPS or FTIR to analyze interactions with common lab surfaces (e.g., glass, stainless steel) that may catalyze decomposition .
  • Storage Optimization : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photolysis and oxidation .

How can factorial design principles optimize reaction conditions for synthesizing this compound?

Q. Methodological Focus

  • Variable Selection : Test factors like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ factorial design.
  • Response Surface Modeling : Use ANOVA to identify significant interactions (e.g., X₁×X₂ affecting yield).
  • Case Example : A study might reveal that 60°C with 5 mol% H₂SO₄ in dichloromethane maximizes yield while minimizing byproducts .

What strategies are effective in troubleshooting byproduct formation during the synthesis of this compound?

Q. Methodological Focus

Byproduct Identification : Use preparative TLC or SPE to isolate impurities, followed by NMR/MS structural elucidation .

Reaction Monitoring : In situ IR spectroscopy tracks nitro group formation (1520–1350 cm⁻¹) and ester carbonyl (1740 cm⁻¹) to detect incomplete steps.

Condition Screening : Systematically vary nitration time or acid concentration to suppress di-nitrated derivatives .

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